1-(3-Fluorophenyl)ethanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2996. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

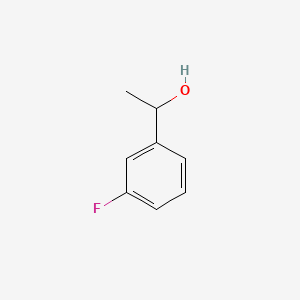

2D Structure

3D Structure

特性

IUPAC Name |

1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESOPGLEIJQAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942055 | |

| Record name | 1-(3-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-63-1, 20044-46-6 | |

| Record name | 3-Fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Significance of 1 3 Fluorophenyl Ethanol

Historical Perspectives in Chemical Synthesis Research

The study of 1-(3-Fluorophenyl)ethanol is rooted in the broader history of organofluorine chemistry and asymmetric synthesis. wikipedia.orgacs.org The intentional introduction of fluorine into organic molecules gained significant traction in the 20th century as chemists recognized its ability to modulate a compound's physical, chemical, and biological properties. acs.org Early synthetic methods for chiral alcohols often relied on classical resolution techniques, which were effective but could be inefficient. The development of catalytic asymmetric synthesis in the latter half of the 20th century marked a turning point, providing more direct and efficient routes to enantiomerically pure compounds. elsevier.comchiralpedia.com The synthesis of specific chiral fluorinated alcohols like this compound built upon these foundational principles, leveraging advances in both fluorination chemistry and stereoselective reductions. acs.org

Contemporary Relevance in Advanced Organic Chemistry

In modern organic chemistry, the demand for enantiomerically pure compounds, particularly for the pharmaceutical industry, is a major driver of research. chiralpedia.com this compound is a prime example of a chiral building block whose synthesis has been refined by contemporary methods. google.com The primary route to chiral this compound involves the asymmetric reduction of its corresponding ketone, 3'-fluoroacetophenone (B146931). lookchem.com

Two main strategies dominate this field:

Catalytic Asymmetric Hydrogenation: This method uses transition-metal catalysts, such as those based on rhodium or ruthenium, combined with chiral ligands to achieve high enantioselectivity. scielo.brresearchgate.net Asymmetric transfer hydrogenation, which often uses more convenient hydrogen sources like aqueous sodium formate, has proven effective for reducing various substituted acetophenones, yielding the corresponding chiral alcohols with high enantiomeric excess (ee) and in excellent yields. scielo.br

Biocatalysis: The use of enzymes (biocatalysts), particularly ketoreductases (KREDs) or whole-cell systems, has become a powerful and sustainable alternative to traditional chemical methods. nih.govmdpi.com Microorganisms such as Alternaria alternata have been used for the asymmetric reduction of 3'-fluoroacetophenone to produce (S)-1-(3-fluorophenyl)ethanol with excellent enantiomeric excess (>99% ee) and good yields. tubitak.gov.tr These biocatalytic processes are valued for their high selectivity and operation under mild, environmentally friendly conditions. nih.govtubitak.gov.tr

The table below summarizes findings for the biocatalytic reduction of fluoro-substituted acetophenones, illustrating the effectiveness of these contemporary methods.

| Substrate | Biocatalyst/Method | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 3'-Fluoroacetophenone | Alternaria alternata EBK-6 | (S)-1-(3-Fluorophenyl)ethanol | 66% | >99% | tubitak.gov.tr |

| 2-Bromo-4-fluoro acetophenone (B1666503) | Candida, Hansenula, Baker's yeast | (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | >90% | >99% | nih.gov |

| 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | Recombinant E. coli with GDH | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 89% | 100% | mdpi.com |

This table is based on data for this compound and closely related fluorinated analogues to demonstrate the scope of biocatalytic methods.

Role as a Key Intermediate in Complex Molecule Synthesis Research

The primary significance of chiral this compound lies in its role as a key intermediate in the synthesis of complex, high-value molecules, especially pharmaceuticals. guidechem.com Its stereocenter and fluorinated phenyl group are often incorporated into the final structure of a drug molecule to enhance efficacy and metabolic stability. acs.org

A prominent example is the use of a closely related analog, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which is a crucial intermediate in the synthesis of Crizotinib. encyclopedia.pubresearchgate.netlookchem.com Crizotinib is a kinase inhibitor used in cancer therapy. lookchem.com The synthesis of this drug relies on an efficient and scalable method to produce the chiral alcohol with high enantiomeric purity, which is then used in subsequent coupling reactions to build the final complex structure. encyclopedia.publookchem.com Similarly, other fluorinated phenyl ethanols serve as building blocks for drugs targeting various conditions, including HIV (protease inhibitors) and Alzheimer's disease. nih.gov

Interdisciplinary Research Applications

The utility of this compound and its derivatives extends beyond traditional organic synthesis into several interdisciplinary fields:

Medicinal Chemistry: As discussed, its primary application is in drug discovery and development, where the fluorine atom can improve properties like metabolic stability and receptor binding affinity. acs.orgcyu.fr

Agrochemicals: Fluorinated compounds are increasingly prevalent in modern agrochemicals. acs.org The structural motifs found in this compound are relevant to the design of new pesticides and herbicides with enhanced potency and specific modes of action. lookchem.com

Materials Science: Organofluorine compounds are integral to the development of advanced materials, including polymers and liquid crystals. wikipedia.org The unique properties imparted by fluorine, such as thermal stability and hydrophobicity, make fluorinated building blocks like this compound valuable for creating materials with specific functions.

Positron Emission Tomography (PET) Imaging: The fluorine-18 (B77423) (¹⁸F) radioisotope is a widely used positron emitter in PET imaging, a non-invasive diagnostic tool. nih.gov Synthesizing ¹⁸F-labeled molecules allows for the visualization and study of biological processes in vivo. nih.govresearchgate.net Research has focused on developing methods to incorporate ¹⁸F into aromatic rings, and structures related to this compound are investigated as potential radiotracers for imaging neurological targets like AMPA receptors. nih.gov

Ethical Considerations in Chemical Research Development

The development and use of organofluorine compounds, including this compound, are not without ethical considerations, primarily centered on environmental impact. The carbon-fluorine bond is exceptionally strong, which leads to the high stability of many fluorinated compounds. wikipedia.orgnih.gov While this stability is advantageous for pharmaceuticals, it also means that some organofluorine compounds can be highly persistent in the environment. wikipedia.orgsocietechimiquedefrance.fr

Concerns about persistent organic pollutants (POPs), such as per- and polyfluoroalkyl substances (PFAS), have highlighted the need for responsible chemical design and lifecycle assessment. wikipedia.orgsocietechimiquedefrance.frresearchgate.net The ethical responsibility for chemists and researchers includes:

Green Chemistry Principles: Developing synthetic methods that are more sustainable, such as the biocatalytic routes discussed earlier, which reduce waste and use milder conditions.

Lifecycle Analysis: Considering the ultimate fate of a chemical in the environment. This involves designing molecules that are effective for their intended purpose but can also degrade into benign substances after use. societechimiquedefrance.fr

Transparency and Rigor: Ensuring that new compounds are rigorously studied for potential long-term environmental and health impacts before widespread industrial production. fluorine1.ruscirp.org

The conversation around organofluorine chemistry involves balancing the significant benefits these compounds offer in medicine and technology against the potential risks of environmental persistence. acs.orgsocietechimiquedefrance.fr

Physicochemical Properties of this compound

Advanced Synthetic Methodologies for 1 3 Fluorophenyl Ethanol

Chemo-selective Reductions of Precursor Ketones

The most common route to 1-(3-fluorophenyl)ethanol involves the reduction of the prochiral ketone, 3'-fluoroacetophenone (B146931). The key challenge is to control the stereochemistry of the resulting secondary alcohol, for which several highly effective asymmetric strategies have been developed.

Asymmetric Hydrogenation Strategies

Asymmetric transfer hydrogenation (ATH) represents a powerful and efficient method for producing enantiomerically enriched alcohols. semanticscholar.org This technique utilizes a stable, easily handled hydrogen donor, such as formic acid or isopropanol (B130326), in place of gaseous hydrogen. semanticscholar.orgscielo.br The process is mediated by chiral transition-metal complexes, most notably those based on ruthenium (Ru) and rhodium (Rh). semanticscholar.orgscielo.br

For the reduction of aromatic ketones like 3'-fluoroacetophenone, catalysts developed by Noyori and others have become standard. semanticscholar.org These typically involve a Ru(II) center complexed with a η6-arene ligand and a chiral N-tosylated diamine ligand, such as TsDPEN. semanticscholar.org These catalysts are highly effective in promoting the reduction with high enantioselectivity. For instance, the reduction of acetophenone (B1666503) using a [RuCl(η6-mesitylene)(S,S)-TsDPEN] catalyst can achieve (S)-1-phenylethanol in 97% enantiomeric excess (ee) and 95% yield. semanticscholar.org Similarly, rhodium(III) complexes with C2-symmetric bis(sulfonamide) ligands have demonstrated high activity and enantioselectivity in the ATH of various aromatic ketones in aqueous sodium formate, achieving yields of 85-99% and ee values of 87-100%. scielo.br

| Catalyst System | Hydrogen Donor | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) |

| [RuCl(η6-mesitylene)(S,S)-TsDPEN] | Isopropanol | Acetophenone | 95 | 97 |

| Rh(III)-bis(sulfonamide) complex | Sodium Formate (aq) | Aromatic Ketones | 85-99 | 87-100 |

This table presents typical results for asymmetric transfer hydrogenation of aromatic ketones, analogous to the synthesis of this compound.

Biocatalytic Reduction Methodologies

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of whole-cell microorganisms or isolated enzymes (ketoreductases or alcohol dehydrogenases) for the asymmetric reduction of ketones is well-established. google.comkfupm.edu.sa These biocatalysts can operate under mild conditions and often provide exceptionally high enantiomeric purity. mdpi.com

Several microorganisms have been shown to be effective in the reduction of 3'-fluoroacetophenone. A study utilizing Alternaria alternata in a submerged culture containing ram horn peptone demonstrated the successful synthesis of (S)-1-(3-fluorophenyl)ethanol. tubitak.gov.tr Under optimized conditions, the process achieved a 66% yield with an enantiomeric excess greater than 99%. tubitak.gov.tr Another example involves the use of (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum, which is capable of reducing 3'-fluoroacetophenone to the corresponding alcohol with 100% conversion. nih.gov Furthermore, various ketoreductase (KRED) polypeptides have been engineered to efficiently reduce substituted acetophenones, achieving greater than 99% stereomeric excess. google.com

| Biocatalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions |

| Alternaria alternata EBK-6 | 3'-Fluoroacetophenone | 66 | >99% (S) | pH 6.0, 32 °C, 250 rpm agitation |

| (S)-1-phenylethanol dehydrogenase (PEDH) | 3'-Fluoroacetophenone | - | - | 100% conversion reported |

| Engineered Ketoreductase (KRED) | 2',6'-dichloro-3'-fluoroacetophenone | >95 | >99% (S) | Biocatalytic reduction with cofactor regeneration |

This table summarizes findings from biocatalytic reduction studies for producing chiral fluoro-substituted phenyl ethanols.

Chiral Catalyst-Mediated Enantioselective Synthesis

Beyond transfer hydrogenation, other chiral catalyst-mediated approaches provide robust pathways to enantiopure this compound. These methods rely on the formation of a transient chiral complex that directs the approach of a reducing agent to one face of the prochiral ketone.

Prominent examples include Corey-Bakshi-Shibata (CBS) reduction and reductions using Noyori-type ruthenium complexes. The CBS reduction employs a chiral oxazaborolidine catalyst with a borane (B79455) source to achieve high enantioselectivity. Efforts to produce (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a structurally related intermediate, using CBS reduction have been documented. lookchem.com Noyori's catalysts, as mentioned previously, are versatile and have been extensively modified for the asymmetric hydrogenation and transfer hydrogenation of a wide array of ketones. semanticscholar.org The success of these catalytic systems is rooted in the precise architecture of the chiral ligand, which creates a well-defined chiral pocket around the metal center, ensuring high stereochemical control. mdpi.com

Organometallic Approaches in C-C Bond Formation

An alternative synthetic strategy involves the formation of the crucial carbon-carbon bond to construct the molecular skeleton. This is typically achieved by the nucleophilic addition of a methyl group to the carbonyl carbon of 3-fluorobenzaldehyde (B1666160) using an organometallic reagent.

Grignard Reagent-Mediated Synthesis

Grignard reagents are among the most fundamental and widely used organometallic compounds in organic synthesis. khanacademy.orglibretexts.org The synthesis of this compound can be readily accomplished by reacting 3-fluorobenzaldehyde with a methyl-containing Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). google.comgoogle.com

The reaction is typically carried out in an anhydrous ether solvent, like tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the highly reactive Grignard reagent from being quenched by water. libretexts.orggoogle.com The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. khanacademy.org A subsequent acidic workup protonates the alkoxide to yield the final product, this compound. khanacademy.org A similar procedure using ethyl magnesium bromide to produce 1-(3-fluorophenyl)propan-1-ol (B1342436) proceeds at temperatures between 0 and 10°C, followed by stirring at ambient temperature. google.comgoogle.com

| Reactant 1 | Reactant 2 | Solvent | Product |

| 3-Fluorobenzaldehyde | Methylmagnesium Bromide | Tetrahydrofuran (THF) | This compound |

This table outlines the general Grignard reaction for the synthesis of this compound.

Organolithium Chemistry Applications

Organolithium reagents, such as methyllithium (B1224462) (CH₃Li), serve as powerful nucleophiles and bases in organic synthesis. fishersci.itslideshare.net Their reactivity is often greater than that of the corresponding Grignard reagents. The synthesis of this compound can be achieved through the nucleophilic addition of methyllithium to 3-fluorobenzaldehyde.

The mechanism is analogous to the Grignard reaction, where the carbanionic methyl group of the organolithium reagent attacks the carbonyl carbon of the aldehyde. slideshare.net This forms a lithium alkoxide intermediate, which is then protonated during an aqueous workup step to afford the desired secondary alcohol. The high reactivity of organolithium compounds necessitates the use of anhydrous solvents and often low temperatures to control the reaction. fishersci.it The choice of organolithium over a Grignard reagent can sometimes offer different selectivity or reactivity profiles depending on the substrate. slideshare.net

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. mdpi.compreprints.org While specific MCRs for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of MCRs are applied to create structurally similar compounds and intermediates, suggesting potential pathways for its synthesis. nih.govfrontiersin.orgresearchgate.net For instance, reactions like the Strecker, Hantzsch, and Biginelli reactions are classic examples of MCRs used to generate complex molecules in a single pot. mdpi.com

The development of novel MCRs is a continuous area of research. For example, a three-component reaction involving 3-amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b] pyridine (B92270), an aldehyde, and ethyl acetoacetate/dimedone has been shown to produce pyrimidine-fused pyrazolo[3,4-b] pyridine derivatives in excellent yields under mild conditions. frontiersin.org Another example is the synthesis of dihydropyrano[2,3-c]pyrazoles through a four-component reaction of benzaldehyde, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate. frontiersin.org These examples highlight the potential for designing a convergent synthesis for this compound by carefully selecting the appropriate starting materials that could react in a one-pot fashion.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Catalyst | Conditions | Ref |

| 3-amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b] pyridine | Aldehyde | Ethyl acetoacetate/dimedone | Pyrimidine-fused pyrazolo[3,4-b] pyridine | Acetic acid | Mild | frontiersin.org | |

| Benzaldehyde | Malononitrile | Hydrazine hydrate | Ethyl acetoacetate | Dihydropyrano[2,3-c]pyrazoles | Taurine | Water, ethanol (B145695), acetonitrile, or toluene | frontiersin.org |

| 2-chloro-3-formylquinolines | Active methylene (B1212753) compounds | 3-(pyridine-3-ylamino)cyclohex-2-enone | Quinoline-pyridine hybrids | Sodium hydroxide (B78521) | Reflux in ethanol | mdpi.com |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is crucial for the sustainable production of chemicals. archivemarketresearch.com For the synthesis of this compound, this involves exploring solvent-free systems, maximizing atom economy, and developing sustainable catalysts.

Solvent-free, or neat, reaction conditions offer significant environmental benefits by reducing solvent waste, which is a major contributor to pollution in the chemical industry. Research has demonstrated the feasibility of synthesizing various organic compounds under solvent-free conditions, often with improved yields and shorter reaction times. rsc.orgscielo.brtandfonline.com For example, the synthesis of fused 4H-pyran derivatives has been successfully achieved by heating a mixture of reagents at 110 °C without any solvent. rsc.org Similarly, fluorinated 1,2,3-triazoles have been prepared in excellent yields within minutes under solvent-free conditions via a 1,3-dipolar cycloaddition reaction. scielo.br While a specific solvent-free synthesis for this compound is not explicitly detailed, these examples strongly suggest the potential of this approach. The Claisen-Schmidt condensation to form chalcones, for instance, has been effectively performed under solvent-free microwave irradiation, significantly reducing reaction times. sapub.org

| Reaction Type | Reactants | Conditions | Benefit | Ref |

| Fused 4H-pyran synthesis | 3-methyl-1-phenyl-5-pyrazolone/4-hydroxycoumarin, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | 110 °C, neat | Cost-effective, simple filtration | rsc.org |

| Fluorinated 1,2,3-triazole synthesis | Dimethylacetylene dicarboxylate, fluorophenyl azides | Water bath, 2 min | High yield, rapid reaction | scielo.br |

| 1,5-Benzothiazepine synthesis | Chalcones, o-aminothiophenol | Microwave irradiation, silica (B1680970) sulfuric acid | Reduced reaction time, improved yield | tandfonline.com |

Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the greenness of a chemical process. chembam.comresearchgate.net Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. researchgate.net The E-factor, introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the product. researchgate.net The pharmaceutical industry, in particular, has been noted for its high E-factors, indicating significant waste generation. nih.gov

In the context of this compound synthesis, optimizing for a high atom economy and a low E-factor is a primary goal of green chemistry research. This involves choosing reaction pathways that minimize the formation of byproducts. Catalytic processes are often superior to stoichiometric ones in this regard. researchgate.netresearchgate.net For example, a reaction with a 100% yield can still generate more waste than product if it has poor atom economy. chembam.com Analysis of different synthetic routes to a target molecule can reveal significant differences in their environmental impact. For instance, the synthesis of acridine (B1665455) derivatives using a Co/C catalyst from rice husks was shown to have a low E-factor of 0.38 and a high atom economy of 75.38%, indicating an eco-friendly process. rsc.org

| Metric | Definition | Ideal Value | Importance | Ref |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Measures how many atoms of the reactants are incorporated into the final product. | chembam.comrsc.org |

| E-Factor | Mass of waste / Mass of product | As low as possible | Quantifies the amount of waste generated per unit of product. | chembam.comresearchgate.net |

The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace hazardous and inefficient reagents. rhhz.netunimi.it This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and biocatalysts, which operate under mild conditions.

Recent research has focused on developing catalysts from renewable resources. For example, a copper catalyst supported on meglumine, a derivative of sorbitol, has been developed for the synthesis of 1,2,3-triazoles. acs.org Porous carbon materials, sometimes doped with heteroatoms like nitrogen and phosphorus, have also emerged as effective catalysts for various organic transformations, including the synthesis of heterocycles. rhhz.net

In the enzymatic synthesis of chiral alcohols similar to this compound, whole-cell biocatalysts are being employed. For instance, recombinant E. coli cells expressing a carbonyl reductase have been used for the asymmetric reduction of a ketone to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with high enantiomeric excess. nih.gov The use of biocatalysts in aqueous media or in combination with natural deep eutectic solvents further enhances the green credentials of the synthesis. nih.gov

| Catalyst Type | Example | Application | Advantages | Ref |

| Heterogeneous | Copper on meglumine | Synthesis of 1,2,3-triazoles | Derived from biomass, mild conditions | acs.org |

| Heterogeneous | N,P-co-doped porous carbon | Oxidative dehydrogenation of N-heterocycles | Metal-free, reusable | rhhz.net |

| Biocatalyst | Recombinant E. coli with carbonyl reductase | Asymmetric reduction of ketones | High enantioselectivity, mild conditions | nih.gov |

Stereochemical Investigations and Enantiomeric Control

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to create a chiral molecule from a prochiral precursor, such that one enantiomer is produced in excess over the other. This is often achieved by using a chiral influence, such as a chiral auxiliary or a chiral catalyst, to guide the stereochemical outcome of the reaction.

A well-established method for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate. wikipedia.org This auxiliary directs the stereochemistry of a subsequent reaction, creating a new stereocenter with a specific configuration. The resulting product is a diastereomer, and after the key stereocenter-forming reaction, the auxiliary is removed, yielding the enantiomerically enriched target molecule. wikipedia.org

While specific examples detailing the use of chiral auxiliaries for the synthesis of 1-(3-Fluorophenyl)ethanol are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable. For instance, a common strategy involves the acylation of a prochiral ketone with a chiral auxiliary-containing reagent, followed by a diastereoselective reduction. The steric and electronic properties of the chiral auxiliary hinder the approach of the reducing agent from one face of the carbonyl group, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would then yield the desired enantiomer of this compound. Common chiral auxiliaries used in organic synthesis include oxazolidinones, camphorsultams, and pseudoephedrine derivatives. wikipedia.org The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

Asymmetric induction using chiral catalysts is a highly efficient and atom-economical approach to enantioselective synthesis. In this method, a small amount of a chiral catalyst, typically a metal complex with a chiral ligand, is used to generate large quantities of an enantiomerically enriched product. The enantioselective reduction of prochiral ketones, such as 3-fluoroacetophenone, is a direct and common route to optically active secondary alcohols like this compound.

A specific example is the synthesis of (R)-1-(3-Fluorophenyl)ethanol via the asymmetric reduction of 3-fluoroacetophenone. d-nb.info This transformation has been successfully carried out using a ruthenium catalyst in conjunction with a chiral phosphine (B1218219) ligand. The reaction, performed under specific conditions, yielded the desired (R)-enantiomer with a high degree of purity. d-nb.info The design of the chiral ligand is paramount in this process, as it creates a chiral environment around the metal center, which in turn dictates the facial selectivity of the hydride attack on the ketone.

| Catalyst/Ligand System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Ruthenium catalyst with chiral phosphine ligand | 3-Fluoroacetophenone | (R)-1-(3-Fluorophenyl)ethanol | 95% | Not specified | d-nb.info |

The use of rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine has also been explored for the asymmetric transfer hydrogenation of various aromatic ketones. scielo.br While not specifically detailed for 3-fluoroacetophenone in the provided study, this catalytic system has shown high efficiency and enantioselectivity for similar substrates, suggesting its potential applicability for the synthesis of enantioenriched this compound. scielo.br

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This approach is often employed when an enantioselective synthesis is not feasible or when the racemic starting material is readily available and inexpensive.

One of the oldest and most widely used methods for chiral resolution is the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. researchgate.net This difference in solubility allows for the separation of the diastereomers by fractional crystallization. Once separated, the individual diastereomers can be treated to remove the resolving agent, yielding the pure enantiomers of the original alcohol.

For this compound, a racemic mixture could be reacted with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric esters. The subsequent separation by crystallization would depend on the solubility differences of these esters in a given solvent system. While specific industrial applications of this method for this compound are not widely reported, the principle remains a viable and scalable option for obtaining its pure enantiomers. The success of this method hinges on finding a suitable resolving agent and crystallization solvent that provide a significant solubility difference between the diastereomeric salts. unchainedlabs.com

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for this purpose. The chiral stationary phase contains a single enantiomer of a chiral selector that interacts differently with the two enantiomers of the analyte as they pass through the column. This differential interaction leads to different retention times, allowing for their separation.

The enantioseparation of fluorinated phenyl ethanols has been successfully achieved using CSPs. For instance, recent studies have demonstrated the use of chiral covalent organic frameworks (CCOFs) as stationary phases for the HPLC separation of racemates, including (4-fluorophenyl)ethanol, which is structurally similar to this compound. nih.govresearchgate.net These CCOF-based columns have shown high column efficiency and good reproducibility for the separation of such compounds. nih.govresearchgate.net Another approach involves the use of mobile phase additives, such as carboxymethyl-β-cyclodextrin, with a standard C18 column to achieve enantioseparation of related chiral compounds. wiley.com These examples highlight the potential for developing effective HPLC methods for the resolution of racemic this compound.

| Chromatographic Method | Chiral Selector/Stationary Phase | Analyte(s) | Outcome | Reference |

| HPLC | Chiral Covalent Organic Frameworks (CCOFs) | (4-fluorophenyl)ethanol | Good separation performance and high column efficiency | nih.govresearchgate.net |

| HPLC | Carboxymethyl-β-cyclodextrin (mobile phase additive) | Indanone and tetralone derivatives | Successful enantioseparation | wiley.com |

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or enzyme. mdpi.comencyclopedia.pub This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer. Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. mdpi.com

The dynamic kinetic resolution (DKR) of racemic alcohols is an even more efficient variation. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. mdpi.comencyclopedia.pub This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. For example, the DKR of racemic 1-(4-fluorophenyl)ethanol (B1199365) has been achieved using a lipase (B570770) as the resolution catalyst and an acidic resin as the racemization catalyst, with p-chlorophenol ester as the acyl donor. google.com This process can yield the (R)-1-(4-fluorophenyl)ethanol ester with high conversion and enantiomeric excess. A similar strategy has been employed for the synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate for the drug Crizotinib, using Novozym® 435 (an immobilized lipase) and a vanadium-based racemization catalyst. mdpi.comencyclopedia.pub

| Resolution Method | Catalyst/Enzyme | Substrate | Outcome | Reference |

| Dynamic Kinetic Resolution | Lipase and Acidic Resin | 1-(4-fluorophenyl)ethanol | High conversion to (R)-ester | google.com |

| Dynamic Kinetic Resolution | Novozym® 435 and VOSO₄·xH₂O | 1-(2,6-dichloro-3-fluorophenyl)ethanol (B1320395) | High yield and enantiomeric excess of (R)-ester | mdpi.comencyclopedia.pub |

Stereochemical Purity Determination Methodologies

The determination of stereochemical purity, specifically the enantiomeric excess (ee), of this compound is critical for its application in stereoselective synthesis and pharmaceutical development. The primary methods employed for this purpose are chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC). These techniques are capable of separating the (R)- and (S)-enantiomers, allowing for their quantification and the calculation of enantiomeric excess. researchgate.net

Chiral HPLC is a widely adopted method for the enantioseparation of this compound and its derivatives. researchgate.netgoogle.com The success of this technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for this class of compounds. mdpi.commdpi.com For instance, the enantiomeric excess of (S)-1-(3'-fluorophenyl)ethanol has been successfully determined using an OB-H column with a mobile phase of hexane (B92381) and isopropanol (B130326). rsc.org Similarly, a Chiralcel OJ-H column has been used to analyze a derivative, (S)-2-(benzyl(methyl)amino)-1-(3-fluorophenyl)ethanol, achieving excellent separation. rsc.org The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol (B145695), is optimized to achieve the best resolution and selectivity. scirp.org

Chiral gas chromatography is another powerful technique for determining the enantiomeric purity of volatile chiral alcohols like this compound. researchgate.net This method often involves derivatization of the alcohol to increase its volatility and improve separation on a chiral capillary column. Cyclodextrin-based chiral stationary phases are commonly used. researchgate.netrsc.org For the related compound 1-(4-Fluoro-phenyl)-ethanol, a chiral β-DEXTM120 capillary column has been utilized to resolve the enantiomers. rsc.org The column temperature and carrier gas flow rate are key parameters that are adjusted to optimize the separation. researchgate.net

Table 1: Chromatographic Methods for Stereochemical Purity Determination of this compound and Related Compounds

| Compound | Technique | Chiral Stationary Phase (Column) | Mobile Phase / Carrier Gas | Conditions | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| (S)-1-(3'-fluorophenyl)ethanol | HPLC | OB-H | hexane:isopropanol (90:10) | 0.6 ml/min, 25°C, λ=210nm | 8.9 | rsc.org |

| (S)-2-(benzyl(methyl)amino)-1-(3-fluorophenyl)ethanol | HPLC | Chiracel OJ-H | n-hexane:i-PrOH (97:3) | 1.0 mL/min, 25°C, λ=210nm | t_R (major) = 15.2, t_R (minor) = 16.2 | rsc.org |

| (±)-1-(4-Fluoro-phenyl)-ethanol | GC | β-DEXTM120 | H₂ | Injector/Detector: 250°C, Column: 115°C | Not Specified | rsc.org |

| (S)-1-(4'-fluorophenyl)ethanol | HPLC | OB-H | hexane:isopropanol (98:2) | 0.5 ml/min, 25°C, λ=210nm | 27.9 | rsc.org |

Impact of Stereochemistry on Biological Recognition Mechanisms

The three-dimensional arrangement of atoms in a chiral molecule is a decisive factor in its interaction with biological systems. Biomolecules, such as enzymes and receptors, are themselves chiral and can therefore distinguish between the enantiomers of a chiral compound, leading to significant differences in biological activity, metabolic pathways, and binding affinity. acs.orgnih.gov This principle of stereoselectivity is fundamental to the biological recognition of this compound and its analogs.

The differential interaction of enantiomers is based on their ability to form multiple points of contact with a chiral binding site. For one enantiomer, the spatial orientation of its functional groups (e.g., hydroxyl, phenyl ring, and fluorine atom) may allow for a perfect complementary fit with the binding site, leading to a stable complex and a specific biological response. The other enantiomer, being a non-superimposable mirror image, will not fit as well, resulting in weaker binding and consequently, lower or different activity. acs.org It has been noted for related compounds that one enantiomer may be an effective therapeutic agent, while the other could have undesirable or no biological activity. google.com

In the context of fluorinated phenyl ethanols, the position of the fluorine atom on the aromatic ring, combined with the stereochemistry at the chiral carbon, significantly influences the molecule's electronic properties and its potential for non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netvulcanchem.com Gas-phase studies on the diastereomeric complexes of similar fluorinated ethanols have highlighted the importance of specific intermolecular forces, such as CH···π, OH···π, and CH···F interactions, in the process of chiral discrimination. researchgate.net For example, the (S)-enantiomer of the structurally related 1-(2,6-dichloro-3-fluorophenyl)ethanol is a crucial chiral building block for synthesizing potent inhibitors of the human hepatocyte growth factor receptor, demonstrating the high degree of stereospecificity required for this biological target. google.com Similarly, enzymatic kinetic resolution of fluorinated aryl compounds often shows high selectivity, where an enzyme like a lipase or dehydrogenase will preferentially act on one enantiomer, underscoring the precise molecular recognition by the enzyme's active site. vulcanchem.com

Table 2: Summary of Stereochemical Impact on Biological Interactions

| Factor | Description of Impact | Example/Observation | Reference |

|---|---|---|---|

| Enzyme/Receptor Binding | Biological targets are chiral and exhibit preferential binding to one enantiomer over the other. | One enantiomer of a drug can be therapeutic while the other may be inactive or have undesirable effects. | acs.orggoogle.com |

| Intermolecular Forces | Chiral recognition is governed by a combination of weak interactions (CH···π, OH···π, CH···F). | Gas-phase studies show these interactions determine the stability of diastereomeric complexes. | researchgate.net |

| Enzymatic Selectivity | Enzymes can selectively catalyze reactions on one enantiomer, a principle used in kinetic resolution. | Lipases and dehydrogenases show high enantioselectivity for fluorinated aryl alcohols and their esters. | vulcanchem.com |

| Pharmaceutical Intermediates | A specific enantiomer is often required for the synthesis of a biologically active target molecule. | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a key intermediate for specific receptor inhibitors. | google.com |

Catalytic Transformations Involving 1 3 Fluorophenyl Ethanol

Biocatalytic Oxidation and Reduction Mechanisms

Biocatalysis offers highly selective and environmentally benign routes for the transformation of 1-(3-Fluorophenyl)ethanol and its precursor, 3'-fluoroacetophenone (B146931). Enzymes such as alcohol dehydrogenases, carbonyl reductases, and lipases are central to these processes.

Enzyme Characterization and Mechanism Studies

Alcohol Dehydrogenases (ADHs) and Carbonyl Reductases (KREDs): These enzymes are pivotal in the asymmetric reduction of prochiral ketones to chiral secondary alcohols and the corresponding oxidation of alcohols to ketones. mdpi.comfrontiersin.org The mechanism of ADH-catalyzed oxidation involves the transfer of a hydride from the alcohol's carbinol carbon to a nicotinamide (B372718) cofactor (NAD⁺ or NADP⁺), which acts as the hydride acceptor. mdpi.com The process begins with the binding of the oxidized cofactor, followed by the alcohol substrate, which is then deprotonated. mdpi.com This is followed by the hydride transfer, release of the ketone product, and finally, the release of the reduced cofactor (NADH or NADPH). mdpi.com As all steps are reversible, ADHs can be used for both reduction and oxidation. mdpi.com

For the synthesis of chiral this compound, the reduction of 3'-fluoroacetophenone is the more common application. Carbonyl reductases, a class of ADHs, are particularly effective. Research on structurally similar ketones, such as 3'-(trifluoromethyl)acetophenone, has utilized carbonyl reductases expressed in recombinant E. coli to achieve high enantiomeric excess (>99.9% ee) of the corresponding (R)-alcohol. nih.gov

Lipases: Lipases are widely used for the kinetic resolution of racemic alcohols. nih.gov This process does not typically involve oxidation or reduction of the alcohol functional group itself but rather its derivatization through enantioselective acylation. In a typical kinetic resolution, a lipase (B570770) catalyzes the acylation of one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched ester (from the more reactive enantiomer) and the unreacted, enantioenriched alcohol (the less reactive enantiomer). Lipases from organisms like Pseudomonas fluorescens and Burkholderia cepasia (formerly Pseudomonas cepasia) have been successfully used to resolve various aryl alcohols through transesterification, achieving excellent enantiomeric excesses (>99%) for both the remaining alcohol and the acetylated product. semanticscholar.orgnih.gov

Whole-Cell Biotransformation Processes

Whole-cell biotransformation is an effective strategy that utilizes intact microbial cells containing the desired enzymes to perform chemical conversions. This approach avoids the need for costly enzyme purification and cofactor regeneration, as the cell's own metabolic machinery regenerates the necessary cofactors like NAD(P)H.

Significant research into the production of the closely related compound (R)-1-[3-(trifluoromethyl)phenyl]ethanol provides a strong model for the biotransformation of this compound. In one study, recombinant E. coli cells expressing a carbonyl reductase were used to reduce 3'-(trifluoromethyl)acetophenone. nih.govnih.gov The process was optimized by engineering the reaction medium, demonstrating that the addition of surfactants and natural deep eutectic solvents (NADES) can significantly enhance catalytic efficiency. nih.gov The addition of 0.6% (w/v) Tween-20, a surfactant, increased the substrate concentration four-fold compared to a neat buffer solution. nih.gov Further improvements were seen with the introduction of a choline (B1196258) chloride:lysine-based NADES, which resulted in a 91.5% product yield at a high substrate concentration of 200 mM. nih.gov

Table 1: Optimal Conditions for Whole-Cell Bioreduction of a this compound Analogue

| Parameter | Optimal Value |

|---|---|

| Biocatalyst | Recombinant E. coli cells (12.6 g DCW/L) |

| Substrate | 3'-(Trifluoromethyl)acetophenone (200 mM) |

| Medium Additive 1 | 0.6% (w/v) Tween-20 |

| Medium Additive 2 | 4% (w/v) Choline chloride:Lysine NADES |

| pH | 7.0 |

| Temperature | 30 °C |

| Reaction Time | 18 h |

| Result | 91.5% Yield, >99.9% ee |

Data derived from a study on the analogous compound (R)-1-[3-(trifluoromethyl)phenyl]ethanol. nih.gov

Transition Metal-Catalyzed Functionalizations

Transition metals, particularly ruthenium and iridium, are effective catalysts for transformations involving alcohols like this compound. These processes include dehydrogenation to form ketones and hydrogen-transfer reactions.

Dehydrogenation and Oxidation Catalysis Research

The oxidation of secondary alcohols to ketones is a fundamental organic transformation. Ruthenium complexes have been extensively studied as catalysts for the acceptorless dehydrogenation of alcohols, a process that formally oxidizes the alcohol to a carbonyl compound with the liberation of hydrogen gas (H₂). nih.govmdpi.com This method is highly atom-economical and environmentally friendly. Research has shown that catalyst systems such as [RuCl₂(p-Cymene)]₂ with a base like Cs₂CO₃ can efficiently catalyze the dehydrogenation of various aryl methanols. rsc.org This dehydrogenative coupling strategy is adaptable to a broad range of substrates. rsc.org While direct studies on this compound are not prominent, the established reactivity of ruthenium catalysts with fluorinated and other substituted aryl alcohols suggests its suitability as a substrate for conversion to 3'-fluoroacetophenone. nih.gov

Hydrogen-Transfer Catalysis

Hydrogen-transfer (or transfer hydrogenation) reactions are another key application of transition metal catalysis. In these reactions, hydrogen is transferred from a donor molecule to an acceptor molecule without the use of H₂ gas. Alcohols, including ethanol (B145695) and isopropanol (B130326), are common hydrogen donors.

Chiral iridium complexes have emerged as highly efficient catalysts for the asymmetric transfer hydrogenation (ATH) of ketones and alkenes. organic-chemistry.orgrsc.org This process is widely used to synthesize chiral alcohols with high enantioselectivity. For the synthesis of this compound, the ATH of 3'-fluoroacetophenone using a chiral iridium catalyst and a hydrogen donor like ethanol or isopropanol would be a primary synthetic route. rsc.org

Conversely, this compound can itself serve as a hydrogen donor in transfer hydrogenation reactions. The iridium-catalyzed transfer hydrogenation of alkenes has been successfully demonstrated using ethanol as the hydrogen source, showcasing the utility of simple alcohols in these transformations. organic-chemistry.orgnih.gov The process involves the iridium catalyst facilitating the transfer of hydrogen from the alcohol to the alkene, generating the corresponding alkane and ketone (in this case, 3'-fluoroacetophenone).

Organocatalysis in Derivatization

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For the derivatization of this compound, a key organocatalytic transformation is enantioselective acylation, which is often categorized under biocatalysis when an enzyme is the catalyst.

As discussed in section 4.1.1, lipases are highly effective organocatalysts for the kinetic resolution of racemic this compound. The lipase, a non-metal catalyst, selectively acylates one enantiomer of the alcohol. This derivatization allows for the separation of the two enantiomers. For example, using lipase PSIM from Burkholderia cepasia with an acyl donor like vinyl acetate (B1210297) in an organic solvent is a common method for resolving racemic aryl alcohols. semanticscholar.org This process yields one enantiomer as the alcohol and the other as the corresponding ester derivative, both with high optical purity.

Another area of organocatalysis involves the use of N-heterocyclic carbenes (NHCs). While direct acylation of the alcohol group by NHCs is less common, these catalysts are known to mediate acylation reactions at other positions in a molecule through radical mechanisms, highlighting their versatility in creating new derivatives. researchgate.netresearchgate.net

Heterogeneous Catalysis Development

The development of heterogeneous catalysts for reactions involving this compound would likely focus on two main pathways: its dehydration to form 3-fluorostyrene (B1329300) and its synthesis via the hydrogenation of 3-fluoroacetophenone. The catalyst design and development for these processes would draw heavily from established knowledge of similar transformations of analogous compounds.

For the dehydration of this compound to 3-fluorostyrene, the development would center on solid acid catalysts. These materials offer advantages in terms of separation, reusability, and often, selectivity. Key classes of heterogeneous catalysts that would be developed and optimized include:

Zeolites: These crystalline aluminosilicates are widely used as shape-selective acid catalysts. The development would involve screening different zeolite frameworks (e.g., H-ZSM-5, H-Y, H-Beta) to find the optimal pore structure and acid site distribution for this compound conversion. researchgate.netresearchgate.net The Si/Al ratio would be a critical parameter to tune, as it influences the density and strength of the Brønsted acid sites that are crucial for the dehydration reaction. researchgate.net

Metal Oxides: Simple and mixed metal oxides, particularly alumina (B75360) (γ-Al₂O₃), are effective dehydration catalysts. rsc.orgacs.org Catalyst development would focus on controlling surface area, porosity, and the nature of the acid sites (both Brønsted and Lewis).

Acidic Resins: Ion-exchange resins, such as Amberlyst-15, represent another class of solid acid catalysts that have shown high activity in the dehydration of 1-phenylethanol (B42297). researchgate.net Development efforts would aim to optimize the resin's cross-linking and acid capacity for the specific substrate.

For the synthesis of this compound via hydrogenation of 3-fluoroacetophenone , the focus of catalyst development would be on supported metal catalysts. The key aspects of development would include:

Active Metal Selection: Noble metals like Palladium (Pd) and Platinum (Pt), as well as non-precious metals like Nickel (Ni), Cobalt (Co), and Copper (Cu), are known to be active for the hydrogenation of the carbonyl group in acetophenone (B1666503). conicet.gov.arepa.gov The choice of metal would influence both the activity and selectivity of the reaction.

Support Material: The support plays a crucial role in dispersing the metal nanoparticles and can also influence the reaction through metal-support interactions. Common supports for development would include silica (B1680970) (SiO₂), alumina (Al₂O₃), and carbon. The acidity of the support can be a key parameter; for instance, using acidic supports like silica-alumina with a Pd catalyst can promote the subsequent dehydration of the alcohol product. epa.gov

Catalyst Preparation Method: Techniques such as impregnation, co-precipitation, and ion-exchange would be optimized to control the metal particle size, dispersion, and loading, all of which are critical for catalytic performance.

The table below summarizes the types of heterogeneous catalysts that would be relevant for the development of transformations involving this compound, based on studies of analogous compounds.

| Transformation | Catalyst Type | Key Development Parameters | Analogous Reaction References |

| Dehydration | Zeolites (H-ZSM-5, H-Beta) | Si/Al ratio, pore size, acid site density | researchgate.netdaneshyari.com |

| Dehydration | Metal Oxides (γ-Al₂O₃) | Surface area, acidity (Brønsted/Lewis) | rsc.orgacs.org |

| Dehydration | Acidic Resins (Amberlyst-15) | Acid capacity, cross-linking | researchgate.net |

| Hydrogenation | Supported Metals (Pd, Pt, Ni) | Metal choice, support material, particle size | conicet.gov.arepa.govnih.govacs.org |

Reaction Kinetics and Mechanism Elucidation in Catalytic Processes

Understanding the reaction kinetics and mechanisms is fundamental to optimizing catalytic processes involving this compound. Again, insights can be drawn from extensive studies on analogous reactions.

Dehydration of this compound:

The dehydration of secondary alcohols like 1-phenylethanol over solid acids can proceed through different mechanisms, primarily the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways.

E1 Mechanism: This mechanism involves the formation of a carbocation intermediate after the protonation of the hydroxyl group by a Brønsted acid site on the catalyst surface, followed by the loss of a water molecule. The subsequent deprotonation of a β-hydrogen leads to the formation of the alkene (3-fluorostyrene). This pathway is generally favored at higher temperatures and on catalysts with strong acid sites.

E2 Mechanism: In this concerted mechanism, the C-H and C-O bonds break simultaneously. This pathway is often proposed to involve both an acid site (to protonate the hydroxyl group) and a basic site (to abstract the β-hydrogen). acs.org

Kinetic studies on the dehydration of 1-phenylethanol over zeolites have shown that the reaction can exhibit complex kinetics, including a negative order with respect to the alcohol concentration. researchgate.net This has been interpreted using Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, which account for the adsorption of reactants and products on the catalyst surface. uomus.edu.iqyoutube.com A plausible kinetic model for the dehydration of this compound could involve the adsorption of the alcohol on two adjacent active sites, followed by the surface reaction to form adsorbed 3-fluorostyrene and water.

Hydrogenation of 3-Fluoroacetophenone:

The catalytic hydrogenation of acetophenone to 1-phenylethanol is generally understood to occur on the surface of the metal catalyst. The mechanism typically involves the following steps:

Adsorption of Reactants: Both hydrogen and the acetophenone derivative adsorb onto the active metal sites on the catalyst surface. Hydrogen typically undergoes dissociative adsorption to form adsorbed hydrogen atoms.

Surface Reaction: The adsorbed ketone is sequentially hydrogenated by the adsorbed hydrogen atoms.

Desorption of Product: The resulting this compound desorbs from the catalyst surface, regenerating the active site.

The kinetics of this reaction are often described by LHHW models, where the rate-determining step can be the surface reaction. uomus.edu.iq The reaction rate expression would depend on the partial pressures or concentrations of hydrogen and the ketone, as well as the adsorption constants for these species. For example, a simplified LHHW rate expression where the surface reaction is the rate-determining step and both reactants adsorb on the surface might take the form:

Rate = k * K_A * C_A * K_H * C_H / (1 + K_A * C_A + K_H * C_H)²

Where 'k' is the surface reaction rate constant, K_A and K_H are the adsorption equilibrium constants for the ketone and hydrogen, and C_A and C_H are their respective concentrations.

The table below summarizes the likely kinetic and mechanistic features for the catalytic transformations of this compound based on analogous systems.

| Transformation | Proposed Mechanism | Key Mechanistic Features | Kinetic Modeling Approach | Analogous Reaction References |

| Dehydration | E1 or E2 | Carbocation intermediates (E1), concerted bond breaking (E2), role of acid and basic sites. | Langmuir-Hinshelwood-Hougen-Watson (LHHW) | researchgate.netacs.orgrsc.org |

| Hydrogenation | Langmuir-Hinshelwood | Dissociative adsorption of H₂, adsorption of ketone, surface reaction, product desorption. | Langmuir-Hinshelwood-Hougen-Watson (LHHW) | conicet.gov.aruomus.edu.iqyoutube.com |

Derivatization and Functionalization Studies of 1 3 Fluorophenyl Ethanol

Esterification and Etherification Reactions

The hydroxyl group of 1-(3-Fluorophenyl)ethanol is a prime target for derivatization through esterification and etherification, converting the alcohol into esters and ethers, respectively. These reactions are fundamental in organic synthesis for installing protecting groups or for modifying the physicochemical properties of the parent molecule.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. One of the most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process where the use of excess alcohol or the removal of water can drive the reaction to completion. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, carboxylic acid derivatives like acyl chlorides or anhydrides are used in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct. organic-chemistry.org

Etherification: The synthesis of ethers from this compound typically involves the nucleophilic substitution of an alkyl halide by the corresponding alkoxide, a process known as the Williamson ether synthesis. msu.eduorganic-chemistry.org The reaction is initiated by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the sodium alkoxide. This potent nucleophile then displaces a halide from a suitable alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the ether linkage. msu.edu Another approach involves acid-catalyzed dehydration, although this is more common for producing symmetrical ethers or for intramolecular etherification (cyclization) and can be complicated by competing elimination reactions. rsc.org

The table below summarizes common esterification and etherification reactions involving this compound.

Table 1: Examples of Esterification and Etherification Reactions To view the data, click on the table and use the scroll bar.

| Reaction Type | Reagents | Product Formed |

|---|---|---|

| Fischer Esterification | Acetic Acid, H₂SO₄ | 1-(3-Fluorophenyl)ethyl acetate (B1210297) |

| Acylation | Acetyl Chloride, Pyridine | 1-(3-Fluorophenyl)ethyl acetate |

| Williamson Ether Synthesis | 1. NaH; 2. Methyl Iodide | 1-(3-Fluoro-phenyl)ethyl methyl ether |

| Williamson Ether Synthesis | 1. NaH; 2. Benzyl Bromide | 1-(3-Fluoro-phenyl)ethyl benzyl ether |

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol functionality of this compound can be readily oxidized to yield the corresponding ketone, 3'-Fluoroacetophenone (B146931). chemicalbook.com This transformation is a cornerstone of organic synthesis, enabling the conversion of alcohols to carbonyl compounds which are pivotal intermediates for carbon-carbon bond-forming reactions. The choice of oxidant is critical and depends on the desired selectivity and the tolerance of other functional groups within the molecule.

A variety of reagents are available for this oxidation. Chromium-based reagents such as Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) are effective under anhydrous conditions. For milder and more selective transformations, methods like the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation are frequently employed. These non-metal-based methods are often preferred due to their operational simplicity and compatibility with a wide range of functional groups. Bioreduction of 3'-fluoroacetophenone has also been reported, indicating the feasibility of the reverse oxidation reaction. chemicalbook.com

The table below provides an overview of common methods for the oxidation of this compound.

Table 2: Common Oxidation Methods To view the data, click on the table and use the scroll bar.

| Oxidation Method | Key Reagents | Product | Notes |

|---|---|---|---|

| PCC Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 3'-Fluoroacetophenone | Standard, reliable method for secondary alcohols. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 3'-Fluoroacetophenone | Mild conditions, avoids heavy metals. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 3'-Fluoroacetophenone | Mild, neutral conditions with a short reaction time. |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 3'-Fluoroacetophenone | Strong oxidizing conditions, less common for complex molecules. |

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a group that is easily displaced by a nucleophile. libretexts.orglibretexts.org This two-step strategy is central to the substitution chemistry of this compound.

First, the hydroxyl group is activated by converting it into a better leaving group. This can be achieved by protonation in the presence of a strong acid, which transforms the leaving group from hydroxide (B78521) (-OH) to water (H₂O), a much more stable species. libretexts.orgchemistrysteps.com This approach is effective when using strong hydrohalic acids (HBr, HCl), where the corresponding halide ion acts as the nucleophile to form 1-(1-bromoethyl)-3-fluorobenzene (B2810822) or 1-(1-chloroethyl)-3-fluorobenzene. msu.edu

An alternative and often milder method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. chemistrysteps.com These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. odinity.com Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also commonly used to directly convert secondary alcohols into the corresponding alkyl chlorides and bromides. chemistrysteps.com

The table below details common reagents for substitution at the hydroxyl group.

Table 3: Reagents for Hydroxyl Group Substitution To view the data, click on the table and use the scroll bar.

| Reagent(s) | Resulting Functional Group | Product Name |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Chloride | 1-(1-Chloroethyl)-3-fluorobenzene |

| Phosphorus Tribromide (PBr₃) | Bromide | 1-(1-Bromoethyl)-3-fluorobenzene |

| p-Toluenesulfonyl Chloride (TsCl), Pyridine | Tosylate (-OTs) | 1-(3-Fluorophenyl)ethyl tosylate |

| Methanesulfonyl Chloride (MsCl), Pyridine | Mesylate (-OMs) | 1-(3-Fluorophenyl)ethyl mesylate |

| Hydrobromic Acid (HBr) | Bromide | 1-(1-Bromoethyl)-3-fluorobenzene |

Strategic Modifications for Structure-Activity Relationship (SAR) Research

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve the systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity. researchgate.net this compound and its derivatives serve as valuable scaffolds for such research. The goal of SAR is to identify the key structural motifs (pharmacophores) responsible for the desired biological effect and to optimize properties like potency, selectivity, and metabolic stability. mdpi.com

For a molecule like this compound, SAR studies can explore several modification sites:

The Aromatic Ring: The fluorine substituent's position can be moved to the ortho- or para- positions to probe how the electronic and steric profile of the ring influences receptor binding. Additional substituents (e.g., chloro, methyl, methoxy) can be introduced to explore different regions of a binding pocket.

The Ethyl Side Chain: The methyl group can be extended to an ethyl, propyl, or larger alkyl group to investigate the impact of hydrophobicity and steric bulk. Alternatively, it can be replaced with other functional groups.

The Hydroxyl Group: This group can be esterified, etherified, or replaced with other hydrogen-bond donors or acceptors (e.g., an amine) to determine its role in target interaction.

The table below illustrates potential modifications for SAR studies.

Table 4: Potential Modifications for SAR Studies To view the data, click on the table and use the scroll bar.

| Modification Site | Type of Modification | Rationale |

|---|---|---|

| Phenyl Ring | Change fluorine position (ortho, para) | Probe electronic and steric effects on binding. |

| Phenyl Ring | Add second substituent (e.g., -Cl, -CH₃) | Explore additional binding interactions. |

| Ethyl Side Chain | Alter alkyl chain length (e.g., propyl) | Modify lipophilicity and steric fit. |

| Hydroxyl Group | Convert to ether or ester | Evaluate the importance of the hydrogen bond donor. |

| Hydroxyl Group | Replace with an amine (-NH₂) | Assess the impact of changing the hydrogen bonding character. |

Cross-Coupling and Related Methodologies for Aryl Modifications

While the hydroxyl group is a primary site for functionalization, the fluorophenyl ring offers opportunities for more complex modifications through modern cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

To perform cross-coupling on the aromatic ring, the hydroxyl group of this compound would typically be protected first (e.g., as a silyl (B83357) ether or benzyl ether) to prevent interference with the catalytic cycle. While the C-F bond is generally robust, related aryl halides (e.g., a bromo or iodo derivative) are more common substrates for reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings. For instance, a derivative such as 1-(3-bromophenyl)ethanol (B1266530) could be used to introduce new aryl, alkyl, or amine groups onto the ring.

Palladium-catalyzed C-O cross-coupling is another relevant methodology, allowing for the formation of aryl ethers from aryl halides and alcohols. nih.govresearchgate.netnih.gov In a related context, derivatives of this compound could potentially act as the alcohol component in such reactions. Oxidative coupling reactions, where an aryl boronic ester couples with a partner in the presence of an oxidant, represent another advanced method for aryl functionalization. rsc.org These strategies significantly expand the synthetic utility of the this compound scaffold, enabling the construction of highly complex molecules.

The table below lists key cross-coupling reactions applicable to derivatives of this compound.

Table 5: Aryl Modification via Cross-Coupling Reactions (on an Aryl Bromide Analogue) To view the data, click on the table and use the scroll bar.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Conditions |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | C(aryl)-C(aryl) | Pd catalyst, Base |

| Sonogashira Coupling | Terminal alkyne | C(aryl)-C(alkyne) | Pd/Cu catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C(aryl)-N | Pd catalyst, Base |

| Heck Coupling | Alkene | C(aryl)-C(alkene) | Pd catalyst, Base |

Biological and Pharmacological Research Applications

Ligand Design and Synthesis for Biological Probes

The structural features of 1-(3-Fluorophenyl)ethanol make it a valuable scaffold in the design and synthesis of biological probes, such as fluorescent labels and radioligands for positron emission tomography (PET). The hydroxyl group offers a convenient point of attachment for fluorophores or chelating agents, while the fluorophenyl moiety can be integral to the probe's interaction with its biological target or can be the site of radiolabeling.

In the context of radioligand development, particularly for PET imaging, precursors containing a fluorophenyl group are of significant interest. The stable fluorine-19 atom can be substituted with the positron-emitting isotope fluorine-18 (B77423). This late-stage radiofluorination is a common strategy for producing PET tracers. For instance, various N-fluoroalkyl pyrazolo[1,5-a]pyrimidin-7-amines have been synthesized as potential PET ligands for the corticotropin-releasing factor type-1 (CRF1) receptor, demonstrating the utility of fluoroalkyl and fluorophenyl groups in designing brain-penetrant imaging agents nih.gov. Although direct synthesis from this compound is not always the chosen route, its structure represents a key fragment that could be incorporated into novel PET radioligand candidates nih.govresearchgate.net. The general approach involves synthesizing a precursor molecule where the 3-fluorophenyl group is replaced with a suitable leaving group (like a nitro or trimethylammonium group) to facilitate nucleophilic substitution with [¹⁸F]fluoride.

Enantiospecificity in Biological Interaction Research

This compound is a chiral molecule, existing as two distinct enantiomers: (R)-1-(3-Fluorophenyl)ethanol and (S)-1-(3-Fluorophenyl)ethanol. In pharmacological research, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities due to the stereospecific nature of biological targets like enzymes and receptors.

Consequently, the use of enantiomerically pure forms of this compound and its derivatives is critical. The (R)-enantiomer, for example, is commercially available and recognized as a key chiral building block for the synthesis of more complex pharmaceutical intermediates cphi-online.com. The importance of chirality is exemplified in the synthesis of potent kinase inhibitors and other therapeutic agents. For example, the enantiomerically pure (1S)-1-(2,6-dichloro-3-fluorophenyl) ethanol (B145695), a structurally related compound, is a crucial intermediate for manufacturing PF-2341066, a potent inhibitor of the c-Met/ALK receptor tyrosine kinases currently in clinical development lookchem.com. Similarly, the related chiral alcohol (R)-1-[3-(trifluoromethyl)phenyl]ethanol is an essential precursor for a neuroprotective compound nih.gov. The synthesis of these molecules often requires asymmetric reduction of the corresponding ketone to yield the desired single enantiomer with high enantiomeric excess nih.gov. These examples underscore the principle that biological activity is highly dependent on the specific stereochemistry of the chiral alcohol center.

| Enantiomer/Diastereomer | Biological Target/Application | Significance of Stereochemistry |

| (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | c-Met/ALK Kinase Inhibitor Intermediate | The specific (S)-configuration is essential for the subsequent stereospecific reactions and the final biological activity of the kinase inhibitor PF-2341066 lookchem.com. |

| (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | Neuroprotective Compound Intermediate | The (R)-enantiomer is the required building block for the synthesis of the active neuroprotective agent, highlighting the stereospecificity of its eventual biological target nih.gov. |

| (R,R)-dextro-(+)-threo-methylphenidate | Dopamine Transporter (DAT) | This specific isomer (sold as Focalin) has a significantly higher binding affinity and efficacy compared to other stereoisomers of methylphenidate wikipedia.org. |

Mechanistic Studies of Target Engagement

The 3-fluorophenyl moiety present in this compound is a common feature in molecules designed for mechanistic studies of target engagement, including enzyme inhibition and receptor binding. The fluorine atom can alter the molecule's acidity, basicity, and dipole moment, and can form specific interactions (such as hydrogen bonds or halogen bonds) with amino acid residues in a protein's active or binding site.

Receptor Binding Research: In receptor binding studies, the fluorophenyl scaffold is used to probe ligand-receptor interactions. Radioligand binding assays are standard methods used to characterize the affinity of novel compounds for specific receptors nih.govnih.gov. While studies specifically detailing this compound derivatives are not prevalent, the synthesis of ligands for targets like the corticotropin-releasing factor type-1 (CRF1) receptor often incorporates fluorinated phenyl groups to optimize binding affinity and pharmacokinetic properties nih.gov. The introduction of a 3-fluorophenyl group from a precursor like this compound would be a rational step in designing novel ligands for various G-protein coupled receptors (GPCRs) or ion channels.

| Compound Class/Example | Target | Research Application |

| N-(3-fluorophenyl)acetamide derivative | Aurora Kinase B (AURKB) | Inhibition of a key cell cycle enzyme for cancer therapy research nih.gov. |

| Indole-based Schiff bases with fluorophenyl groups | α-Glucosidase | Inhibition of carbohydrate-metabolizing enzymes for diabetes research mdpi.com. |

| Fluoroalkyl pyrazolo[1,5-a]pyrimidines | Corticotropin-Releasing Factor 1 (CRF1) Receptor | Development of ligands for studying stress-related disorders nih.gov. |

Prodrug Design Strategies and Chemical Precursor Research

This compound is widely utilized as a chemical precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs) guidechem.com. Its role as a building block is evident in the production of drugs such as antiviral agents, antifungal agents, and analgesics guidechem.com.